Predicted Lipophilicity (XLogP3): 2‑Cyclohexyl‑5‑methylthiazolidine vs. 2‑Cyclohexyl‑1,3‑thiazolidine and Thiazolidine
The introduction of a methyl substituent at the 5‑position raises the predicted XLogP3 from 2.8 (2‑cyclohexyl‑1,3‑thiazolidine, CAS 92098‑73‑2) to 3.2 (2‑cyclohexyl‑5‑methylthiazolidine, CAS 116112‑99‑3), an increase of 0.4 log P units. This difference is approximately 2.6 log P units higher than the unsubstituted parent thiazolidine (XLogP ≈ 0.6; CAS 504‑78‑9) [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2‑Cyclohexyl‑1,3‑thiazolidine: XLogP = 2.8; Thiazolidine: XLogP ≈ 0.6 |
| Quantified Difference | +0.4 log P vs. des‑methyl cyclohexyl analogue; +2.6 log P vs. parent thiazolidine |
| Conditions | Predicted values from computational algorithms (XLogP3); no experimental log P data available |
Why This Matters
A 0.4 log P increment translates to roughly a 2.5‑fold increase in octanol‑phase partitioning, which can significantly alter passive membrane permeability, organic‑solvent extractability, and surface‑adsorption behaviour in formulation, agrochemical delivery, or corrosion‑inhibitor design.
- [1] AngeneChem. 116112-99-3 | Thiazolidine, 2-cyclohexyl-5-methyl- – XLogP3: 3.2. https://www.angenechem.com/116112-99-3 (accessed 2026‑05‑11). View Source
